Butoxy(dibutyl)(octanoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dibutyl)(octanoyloxy)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to hydrocarbons. Organotin compounds, including this compound, are known for their diverse applications in various fields such as catalysis, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(dibutyl)(octanoyloxy)stannane typically involves the reaction of dibutyltin oxide with octanoic acid and butanol. The reaction is driven to completion by the removal of water, often through azeotropic distillation with a solvent . The general reaction can be represented as follows:
Dibutyltin oxide+Octanoic acid+Butanol→this compound+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient removal of water and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)(octanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin oxide.
Substitution: The butoxy and octanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin oxide.
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Butoxy(dibutyl)(octanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of stabilizers for polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of butoxy(dibutyl)(octanoyloxy)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen atoms, facilitating various catalytic and biological processes. The molecular targets include enzymes and other proteins, where the tin atom can interact with thiol and hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Butoxy(dibutyl)(octanoyloxy)stannane is unique due to its specific functional groups (butoxy and octanoyloxy) which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific catalytic or stabilizing functions .
Properties
CAS No. |
62060-25-7 |
---|---|
Molecular Formula |
C20H42O3Sn |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[butoxy(dibutyl)stannyl] octanoate |
InChI |
InChI=1S/C8H16O2.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1 |
InChI Key |
ZXXKDOVVUOFFSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.